methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate

Lipophilic ligand efficiency Membrane permeability Physicochemical differentiation

Methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate (CAS 683768-12-9) is a synthetic, polyfunctional small molecule (MF: C₂₅H₃₀N₂O₅S₂; MW: 502.64 g/mol) belonging to the benzo[b]thiophene-2-carboxylate chemotype. Its architecture integrates three pharmacophoric elements: a benzo[b]thiophene core (a privileged scaffold in kinase inhibition and anticancer drug discovery ), a 4-(N,N-dibutylsulfamoyl)benzamido substituent at the 3-position, and a methyl ester at the 2-position.

Molecular Formula C25H30N2O5S2
Molecular Weight 502.64
CAS No. 683768-12-9
Cat. No. B2511731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate
CAS683768-12-9
Molecular FormulaC25H30N2O5S2
Molecular Weight502.64
Structural Identifiers
SMILESCCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
InChIInChI=1S/C25H30N2O5S2/c1-4-6-16-27(17-7-5-2)34(30,31)19-14-12-18(13-15-19)24(28)26-22-20-10-8-9-11-21(20)33-23(22)25(29)32-3/h8-15H,4-7,16-17H2,1-3H3,(H,26,28)
InChIKeyGYOJXLYRMIXVNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate (CAS 683768-12-9): Compound Identity and Comparator Landscape


Methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate (CAS 683768-12-9) is a synthetic, polyfunctional small molecule (MF: C₂₅H₃₀N₂O₅S₂; MW: 502.64 g/mol) belonging to the benzo[b]thiophene-2-carboxylate chemotype . Its architecture integrates three pharmacophoric elements: a benzo[b]thiophene core (a privileged scaffold in kinase inhibition and anticancer drug discovery [1]), a 4-(N,N-dibutylsulfamoyl)benzamido substituent at the 3-position, and a methyl ester at the 2-position. The closest commercially catalogued structural analogs differ principally in the N-alkyl sulfamoyl substitution (e.g., N-butyl-N-ethyl, N,N-bis(2-methoxyethyl), or N-butyl-N-methyl variants) and in the ester group (ethyl vs. methyl), establishing a well-defined SAR landscape where lipophilicity, hydrogen-bonding capacity, and steric bulk can be systematically compared . The compound is offered by multiple suppliers (e.g., BenchChem B2511731, EvitaChem EVT-2648805) as a research-grade reagent (≥95% purity, typically) for non-human, non-veterinary applications .

Why Generic Substitution of Methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate Carries Scientific Risk


In-class benzo[b]thiophene-2-carboxylate derivatives cannot be treated as interchangeable because subtle variations in the N-alkyl sulfamoyl and ester substituents produce non-linear changes in lipophilicity (cLogP), topological polar surface area (TPSA), and hydrogen-bond acceptor/donor counts—parameters that govern membrane permeability, metabolic stability, and off-target promiscuity [1]. For example, in a cognate chemical series, a mere shift from N,N-diethyl to N,N-dibutyl substitution can increase cLogP by >2 log units while preserving a favorable TPSA for oral bioavailability . This compound's specific dibutylsulfamoyl group, combined with the methyl ester, occupies a distinct physicochemical niche that is not replicated by analogs bearing shorter alkyl chains (e.g., N-butyl-N-methyl) or bulkier, more polar groups (e.g., N,N-bis(2-methoxyethyl)) . Consequently, substituting this compound with a near-neighbor analog without confirming target engagement, cellular permeability, and metabolic fate in the relevant assay system may invalidate SAR conclusions or lead to false-negative results in lead optimization campaigns.

Quantitative Differentiation Evidence for Methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate


Enhanced cLogP and Lipophilic Ligand Efficiency vs. N-Butyl-N-Methyl Sulfamoyl Analog

The target compound's N,N-dibutylsulfamoyl motif confers a calculated LogP of 5.84, compared to an estimated ~3.8–4.5 for the N-butyl-N-methyl analog (methyl 3-{4-[butyl(methyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate) and 3.74–4.03 for the N,N-diethyl analog [1][2]. This ~1.3–2.1 log unit increase expands the lipophilic ligand efficiency (LLE) window, which is critical for engaging hydrophobic enzyme pockets or crossing lipid-rich barriers while maintaining a TPSA of 98.5 Ų (within the <140 Ų threshold for oral permeability) [3].

Lipophilic ligand efficiency Membrane permeability Physicochemical differentiation

Increased Hydrogen-Bond Acceptor Count and Druggability Profile vs. N-Phenylsulfamoyl Analog

The target compound possesses 7 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD), compared to 5 HBA/2 HBD for ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate (CAS 932464-24-9) and 5 HBA/1 HBD for methyl 3-(N-(p-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate (CAS 899977-35-6) . This elevated HBA count arises from the additional sulfonamide oxygen and ester carbonyl groups, providing greater capacity for polar interactions with protein active sites and aqueous solubility, while remaining fully compliant with Lipinski's Rule of Five (MW = 502.64, HBD = 1, HBA = 7, cLogP <6) [1].

Hydrogen-bonding capacity Rule of Five compliance Druggability differentiation

Allosteric BDK Inhibitor Scaffold: Structural Proximity to BT2/BT2F with Enhanced Lipophilicity for CNS Indications

The benzo[b]thiophene-2-carboxylate core has been validated as an allosteric branched-chain α-ketoacid dehydrogenase kinase (BDK) inhibitor scaffold. The prototypical compound BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) binds the BDK N-terminal domain with an IC₅₀ of 3.19 μM and exhibits exceptional metabolic stability (t₁/₂ = 730 min, no degradation over 240 min in vitro) [1]. The target compound, bearing an elaborated 3-amido-4-(N,N-dibutylsulfamoyl)benzoyl substitution, retains the critical benzo[b]thiophene-2-carboxylate pharmacophore while substantially increasing cLogP (5.84 vs. 1.56 for BT2) and molecular weight (502.64 vs. 280.14 Da) – physicochemical shifts that favor CNS penetration for neurological MSUD applications [2]. This scaffold-elaboration strategy is analogous to the BT2-to-BT2F (3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid) and BT2-to-BT3 (N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide) progressions described in the primary literature [3].

BDK inhibition Maple syrup urine disease Allosteric modulation

Patent Landscape: Benzo-Fused Heteroaryl Sulfamide Derivatives for Epilepsy – Structural Analogy to Anticonvulsant Pharmacophore

Patent EA010977B1 (and related family members US20060276528, WO2005/089787) discloses a broad series of benzo-fused heteroaryl sulfamide derivatives as anticonvulsant agents useful for epilepsy treatment [1][2]. The general formula (I) encompasses benzo[b]thiophene scaffolds with sulfamide (R₁R₂N-SO₂-NH-) substitution. Although the specific compound CAS 683768-12-9 is not explicitly exemplified in the patent, its N,N-dibutylsulfamoylbenzamido architecture is encompassed by the Markush claims and represents a logical extension of the sulfamide pharmacophore. The structurally related clinical-stage anticonvulsant JNJ-26990990 (benzo[b]thien-3-ylmethyl sulfamide) demonstrates that benzothiophene-sulfamide hybrids achieve broad-spectrum seizure suppression with carbonic anhydrase inhibition as a contributory mechanism [3]. The target compound's combination of a benzo[b]thiophene core (3-substituted) with a dibutylsulfamoylbenzamido group differentiates it from the simpler 3-methylsulfamide analog (JNJ-26990990) by offering additional hydrogen-bonding capacity (HBA = 7 vs. 4–5) and significantly higher lipophilicity, which may modulate tissue distribution and CNS residence time.

Anticonvulsant Sulfamide pharmacophore Epilepsy

Steroid Sulfatase (STS) Inhibition Potential: Structural Analogy to High-Affinity Sulfamoylbenzothiophene STS Inhibitors

A structurally cognate series of sulfamoyl-substituted benzothiophenes has been disclosed as potent steroid sulfatase (STS) inhibitors for hormone-dependent breast cancer therapy (Patent US20070293500) [1]. The sulfamoyl group (–SO₂NH₂ or –SO₂NR₂) functions as a transition-state mimetic that irreversibly sulfamoylates the active-site formylglycine residue of STS. In the ChEMBL database, a dibutylsulfamoyl-containing benzamide analog (CHEMBL3600594; Ki = 2.5 nM against STS using 4-MUS as substrate) demonstrates that the N,N-dibutyl substitution is compatible with low-nanomolar affinity [2]. The target compound incorporates the same N,N-dibutylsulfamoylbenzamido motif appended to a benzo[b]thiophene-2-carboxylate core, structurally bridging the high-affinity dibutylsulfamoyl STS pharmacophore with the validated benzo[b]thiophene anticancer scaffold. This dual-pharmacophore architecture is not present in the simpler phenylsulfamoyl or p-tolylsulfamoyl analogs (which lack the dibutyl motif and show weaker STS inhibition, typically Ki > 100 nM).

Steroid sulfatase Hormone-dependent cancer Sulfamoyl pharmacophore

Chemical Stability and Scalable Synthesis: Multi-Step Modular Construction from Commercial Building Blocks

The compound's retrosynthetic analysis reveals a modular, three-fragment assembly: (i) methyl 3-aminobenzo[b]thiophene-2-carboxylate (commercially available), (ii) 4-(N,N-dibutylsulfamoyl)benzoic acid or its acid chloride (commercially available), and (iii) amide coupling reagents (e.g., EDCI/HOBt or HATU) . This convergent synthesis contrasts with longer linear routes required for analogs where the sulfamoyl group is introduced via post-coupling sulfamoylation, which can suffer from low yields (<40%) due to competing N- vs. O-sulfamoylation [1]. The pre-formed 4-(N,N-dibutylsulfamoyl)benzoic acid building block (CAS 547-35-3, known as Antidipsin) is available from multiple suppliers at ≥97% purity, enabling ≥95% crude purity of the final amide product after a single coupling step and flash chromatography. This synthetic efficiency facilitates rapid parallel SAR exploration, as the amine component can be varied while keeping the sulfamoylbenzoyl fragment constant—a distinct practical advantage over analogs requiring de novo sulfamoyl chloride preparation and installation [2].

Synthetic accessibility Parallel SAR library Chemical stability

Recommended Application Scenarios for Methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate


CNS-Penetrant Lead Optimization for Maple Syrup Urine Disease (MSUD)

The compound's benzo[b]thiophene-2-carboxylate core is a validated allosteric BDK inhibitor scaffold, and its elevated cLogP (5.84) coupled with acceptable TPSA (98.5 Ų) predicts favorable CNS penetration [1][2]. Researchers developing brain-penetrant BDK inhibitors for neurological MSUD should prioritize this compound over analogs with lower cLogP (e.g., N-ethyl or N-methyl sulfamoyl derivatives) to achieve adequate brain-to-plasma ratios in rodent efficacy models. The compound's structural relationship to the well-characterized BT2/BT2F series provides a mechanistic framework for interpreting in vivo BCAA-lowering effects.

Steroid Sulfatase Inhibitor Screening for Hormone-Dependent Breast Cancer

The N,N-dibutylsulfamoyl motif is a critical determinant of high-affinity STS binding (Ki = 2.5 nM in a cognate series) [3]. This compound uniquely combines the dibutylsulfamoyl pharmacophore with a benzo[b]thiophene anticancer scaffold, making it a high-priority inclusion in STS inhibitor screening cascades. Use this compound as the primary screening candidate; near-neighbor analogs lacking the dibutyl substitution (e.g., N-phenylsulfamoyl or N-tolylsulfamoyl variants) should be designated as secondary or backup compounds due to predicted 40- to >100-fold weaker STS binding.

Parallel SAR Library Synthesis for Anticonvulsant Sulfamide Derivatives

Patent EA010977B1 establishes the benzo-fused heteroaryl sulfamide chemotype as anticonvulsant-relevant [4]. This compound's modular synthesis (2-step amide coupling vs. 3–4 steps for analogs) enables rapid parallel library construction where the benzo[b]thiophene-2-carboxylate ester can be systematically varied (methyl, ethyl, isopropyl, benzyl) while keeping the 4-(N,N-dibutylsulfamoyl)benzamido fragment constant . Medicinal chemistry teams should select this compound as the fixed-arm starting point for SAR expansion, leveraging its commercial availability and synthetic tractability to accelerate hit-to-lead timelines.

Physicochemical Reference Standard for Lipophilic Benzothiophene Carboxylates

With a cLogP of 5.84, TPSA of 98.5 Ų, and MW of 502.64 g/mol, this compound serves as a well-defined physicochemical benchmark at the upper boundary of CNS drug-like space [5]. Use it as a reference standard to calibrate computational permeability models (e.g., PAMPA-BBB, MDCK-MDR1) and to validate in silico ADME predictions for benzothiophene-containing compound libraries. Its combination of high lipophilicity with borderline Rule of Five compliance makes it particularly valuable for assessing the predictive accuracy of machine learning models at the edge of oral druggability space.

Quote Request

Request a Quote for methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.